molecular formula C24H25N5O2 B3312795 N-(3-methylphenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946332-43-0

N-(3-methylphenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B3312795
CAS No.: 946332-43-0
M. Wt: 415.5 g/mol
InChI Key: XTKAPBVYXCWYLY-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyridazin-7-one core, substituted with a 3-methylphenyl group at position 1, a 2-methylphenyl group at position 4, and an isopropyl moiety at position 4. The acetamide linker at position 2 introduces a hydrogen-bonding motif, a common feature in pharmacologically active molecules. Structural analogs in the literature often modify these substituents or heterocyclic systems to tune bioactivity and physicochemical properties .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15(2)22-19-13-25-29(20-11-6-5-9-17(20)4)23(19)24(31)28(27-22)14-21(30)26-18-10-7-8-16(3)12-18/h5-13,15H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKAPBVYXCWYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyridazin core, which is known for its diverse pharmacological properties. The presence of various substituents, such as methyl and propan-2-yl groups, enhances its solubility and biological activity.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazolo derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Many pyrazolo compounds act as inhibitors for specific enzymes involved in cancer progression and inflammation.

Biological Activity Data

Activity TypeMechanism DescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits phospholipase A2 activity
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

  • Anticancer Efficacy :
    A study demonstrated that a related pyrazolo compound significantly inhibited the proliferation of various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. This suggests that this compound may exhibit similar effects.
  • Enzyme Inhibition :
    Research has shown that compounds with the pyrazolo scaffold can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. The inhibition of this enzyme was correlated with reduced cytotoxicity in cell lines exposed to cationic amphiphilic drugs .
  • Anti-inflammatory Activity :
    Another study highlighted the anti-inflammatory properties of pyrazolo derivatives by demonstrating their ability to decrease the secretion of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyridazinone vs. Pyrazolo-Pyridine: The target’s pyridazinone core (two adjacent nitrogen atoms) differs from pyrazolo[3,4-b]pyridin-6-one (c), which contains a pyridine ring fused to pyrazole.
  • Thienopyrimidine Analogs: describes a thieno[3,2-d]pyrimidin-4-one acetamide, where a thiophene ring replaces the pyridazine. Thiophene’s sulfur atom may confer distinct electronic properties, affecting binding affinity in biological systems .

Substituent Effects

  • Aromatic Substituents :

    • The target’s 3-methylphenyl and 2-methylphenyl groups contrast with c’s 4-chlorophenyl and 4-methoxyphenyl. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic density, impacting reactivity and interactions with biological targets .
    • h’s 4,6-dimethylpyrazolo-pyridine and phenylpropanamide substituents highlight how alkyl groups modulate steric bulk and solubility .
  • Alkyl Moieties :
    The isopropyl group in the target compound is structurally similar to the ethyl group in ’s pyrazolo-pyrimidine derivative. Bulkier alkyl chains may hinder crystallinity but improve metabolic stability .

Physicochemical Properties

  • Melting Points and IR Data: c’s pyrazolo-pyridine derivative melts at 209–211°C, with a C=O stretch at 1682 cm⁻¹, typical for pyridazinones and acetamides. h’s compound (m.p. 128–130°C, C=O at 1690 cm⁻¹) suggests lower crystallinity due to flexible phenylpropanamide chains .

Data Table: Key Comparative Features

Compound Core Structure Substituents Synthesis Yield Melting Point (°C) IR C=O (cm⁻¹) Notable Features
Target Compound Pyrazolo[3,4-d]pyridazin-7-one 3-MePh, 2-MePh, iPr N/A N/A N/A High lipophilicity
(5a-j) Dihydro-4H-pyridazin-3-one p-Tolyl, methyl ester High Not reported Not reported One-pot synthesis efficiency
c Pyrazolo[3,4-b]pyridin-6-one 4-ClPh, 4-OMePh 64% 209–211 1682 Electronically diverse substituents
h Pyrazolo[3,4-b]pyridin-3-yl 4,6-diMe, phenylpropanamide 64% 128–130 1690 Flexible side chain
Thieno[3,2-d]pyrimidin-4-one 2-Et-6-MePh, phenyl Not reported Not reported Not reported Thiophene core

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyridazinone core formation, followed by alkylation and acetylation. Key steps include:

  • Coupling reactions : Use N-methylphenyl and N-methylphenethyl intermediates under reflux in polar aprotic solvents (e.g., DMF or DCM) with catalysts like potassium carbonate .
  • Monitoring : Employ thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) for reaction tracking, followed by HPLC or LC-MS for purity validation .
  • Workup : Quench with ice, extract with ethyl acetate, and purify via recrystallization (ethanol or acetonitrile) .

Q. Which spectroscopic techniques confirm structural integrity, and what critical peaks should be analyzed?

  • NMR Spectroscopy :
  • ¹H NMR : Look for acetamide NH (~10.7 ppm), pyridazinone C=O (δ ~165 ppm in ¹³C NMR), and aromatic protons (δ 7.0–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the pyridazinone core .
    • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1670–1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .
    • Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]⁺) with the calculated molecular formula .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and high yield without compromising purity?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios, catalyst loading) to identify optimal conditions .
  • Flow Chemistry : Utilize continuous-flow reactors to enhance reproducibility and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis .
  • Scalable Workup : Replace column chromatography with recrystallization or fractional distillation for cost-effective purification .

Q. How to resolve contradictions between crystallographic and spectroscopic data in structural determination?

  • SHELX Refinement : Use single-crystal XRD data processed via SHELXL to resolve ambiguities in bond lengths/angles .
  • Cross-Validation : Compare XRD-derived torsion angles with NMR NOESY/ROESY data to assess conformational flexibility in solution vs. solid state .
  • Dynamic NMR : Analyze temperature-dependent NMR shifts to identify rotational barriers in flexible substituents (e.g., isopropyl groups) .

Q. What in vitro assays are suitable for evaluating anticancer activity, and how do results compare to structural analogs?

  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death in cancer lines (e.g., HeLa, MCF-7) .
  • IC₅₀ Determination : Compare dose-response curves with analogs like pyrazolo[4,3-d]pyrimidines, noting substituent effects on potency .
  • Molecular Docking : Predict binding to kinase targets (e.g., CDK2) using PyMOL or AutoDock, guided by crystallographic data from similar scaffolds .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridazinone core?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 4-position .
  • Metal-Catalyzed Coupling : Employ Suzuki-Miyaura reactions for aryl group installation, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) .
  • Computational Guidance : Use DFT calculations (Gaussian 16) to predict reactive sites based on electron density maps .

Data Contradiction Analysis

  • Conflicting Solubility Data : If solubility varies across studies, validate via nephelometry in buffered solutions (PBS, pH 7.4) and correlate with logP calculations (ChemDraw) .
  • Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., ATP-based viability tests) and control for batch-to-batch compound purity (≥95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

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